(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Overview
Description
(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring fused with a dichlorobenzylidene moiety and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Acetylation: The final step involves the acetylation of the hydroxyl group on the benzofuran ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the dichlorobenzylidene group can yield the corresponding benzyl derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Research has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine
Drug Development: The compound’s structure is a scaffold for designing new pharmaceuticals, particularly in anti-inflammatory and anticancer research.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The dichlorobenzylidene group may interact with hydrophobic pockets in proteins, while the benzofuran ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methyl ether: Similar structure but with a methyl ether group instead of an acetate.
(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate: Similar structure but with a benzoate group instead of an acetate.
Uniqueness
Structural Features: The presence of the acetate group in (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate provides unique reactivity and solubility properties compared to its analogs.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities, making it a unique candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c1-9(20)22-12-4-5-13-15(8-12)23-16(17(13)21)6-10-2-3-11(18)7-14(10)19/h2-8H,1H3/b16-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPJOAORPAFLSI-SOFYXZRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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